molecular formula C16H10ClFN2OS B15100592 (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15100592
M. Wt: 332.8 g/mol
InChI Key: KGNIXPQERDWBPH-ZROIWOOFSA-N
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Description

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic 5-ene-4-thiazolidinone derivative, a class of heterocyclic compounds recognized as a privileged scaffold in modern medicinal chemistry with significant potential in anticancer research . The compound features a Z-configured exocyclic double bond at the C5 position, a critical structural motif known to enhance pharmacological activity by contributing to selective target interactions . Its molecular design incorporates a 4-fluorobenzylidene moiety and a 4-chlorophenylamino group, which are optimized for biological evaluation within the 4-thiazolidinone class. This compound is primarily investigated for its potent anticancer properties. 5-ene-4-thiazolidinones have demonstrated the ability to induce apoptosis in mammalian leukemia cells and show promising activity against various other cancer cell lines . The mechanism of action for this chemical family is multifaceted and may include the inhibition of key cancer-related targets such as membrane permeability-glycoprotein (P-gp), which is associated with multidrug resistance in tumors . Furthermore, related analogs have been shown to act as modulators of intracellular receptors like the peroxisome proliferator-activated receptor gamma (PPARγ), a promising target in anticancer therapy due to its regulatory role in cell death and proliferation . The compound serves as an efficient tool in rational, substructure-based diversity-oriented synthesis, enabling the creation of novel lead compounds for pharmacological development . It is an essential building block for researchers exploring the structure-activity relationships of 4-thiazolidinones and developing new hybrid pharmacophores, particularly for oncology-focused drug discovery programs. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10ClFN2OS/c17-11-3-7-13(8-4-11)19-16-20-15(21)14(22-16)9-10-1-5-12(18)6-2-10/h1-9H,(H,19,20,21)/b14-9-

InChI Key

KGNIXPQERDWBPH-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, often involving a catalyst and a solvent to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent, with studies investigating its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-chlorophenyl)amino]-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-chlorophenyl)amino]-5-(4-iodobenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

What sets (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one apart from similar compounds is the presence of the fluorobenzylidene group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Biological Activity

Introduction

The compound (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic molecule belonging to the thiazolone family. Its unique structure, characterized by a thiazole ring substituted with a chlorophenyl group and a fluorobenzylidene moiety, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.

  • Molecular Formula : C16_{16}H10_{10}ClFN2_2OS
  • Molecular Weight : 332.8 g/mol
  • CAS Number : 358340-74-6

The presence of halogen atoms (chlorine and fluorine) in the structure enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies .

Anticancer Properties

Research indicates that This compound exhibits significant anticancer properties. Key findings include:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. Its mechanism may involve inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression .
  • Molecular Docking Studies : Interaction studies demonstrate that this compound effectively binds to specific biological targets involved in cancer cell proliferation and survival. Molecular docking studies suggest interactions with proteins related to apoptosis and cell cycle regulation .

The mechanisms underlying the anticancer activity of this compound may include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Signaling Pathways : It can interfere with critical signaling pathways that promote tumor growth and survival .

Additional Biological Activities

Besides its anticancer effects, similar thiazole derivatives have demonstrated antimicrobial and anti-inflammatory activities. This suggests that This compound may possess broader pharmacological potential.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes notable activities of related thiazole derivatives:

Compound NameStructureNotable Activity
(5Z)-2-(4-fluorophenylamino)-5-(3-fluorobenzylidene)-1,3-thiazol-4-oneStructureAnticancer
(5Z)-2-(4-hydroxyphenylamino)-5-(3-fluorobenzylidene)-1,3-thiazol-4-oneStructureAntimicrobial
(5Z)-2-(phenylamino)-5-(benzylidene)-1,3-thiazol-4-oneStructureAntifungal

The presence of chlorine and fluorine atoms enhances the biological activity compared to other derivatives lacking these substituents .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

  • Antitumor Activity Study : A study evaluated various thiazole derivatives against different tumor cell lines. The results indicated that compounds with similar structural features exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Protein Kinase Inhibition Study : Research on thiazolidinones showed significant inhibition against protein kinases such as DYRK1A and CDK5/p25, indicating potential for developing kinase inhibitors based on the thiazole scaffold .

Q & A

Q. What are the optimized synthetic routes for (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one?

The compound is synthesized via a Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine derivatives, followed by nucleophilic substitution. Key steps include:

  • Step 1 : Condensation of 4-fluorobenzaldehyde with rhodanine in acetic acid under reflux (85% yield, confirmed by TLC) .
  • Step 2 : Methylthio group introduction using iodomethane and triethylamine (75% yield) .
  • Step 3 : Microwave-assisted substitution of methylthio with amino acids (e.g., L-alanine) in ethanol with K₂CO₃ (92–96% yield), outperforming conventional heating in efficiency .

Q. How is the stereochemistry (Z-configuration) of the benzylidene group confirmed?

The Z-configuration is verified via:

  • ¹H NMR : Diagnostic coupling constants (e.g., olefinic protons at δ 7.2–7.8 ppm with J ≈ 12 Hz) .
  • X-ray crystallography : Used in structurally analogous compounds (e.g., crystal packing analysis of thiazole derivatives) .

Q. What analytical techniques ensure compound purity and structural fidelity?

  • TLC : Monitors reaction progress using silica gel plates and UV visualization .
  • Melting Point : Consistency with literature values (e.g., 226–228°C for intermediates) .
  • Spectroscopy : IR (C=O stretch ~1700 cm⁻¹), ¹³C NMR (thiazolone carbonyl at ~180 ppm) .

Advanced Research Questions

Q. How does the methyl sulfinyl displacement mechanism proceed in amino acid conjugation?

The methylthio group at C2 of the thiazolone ring undergoes nucleophilic substitution with amino acids. The reaction is base-catalyzed (K₂CO₃), where the amino acid’s amine attacks the electrophilic sulfur, displacing methanesulfinate. Solvent polarity (ethanol) stabilizes transition states, while microwave irradiation accelerates kinetics .

Q. What strategies resolve contradictions in synthesis yields under varying conditions?

  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (30–50 min vs. hours) and improves yields (e.g., 96% vs. 85%) by enhancing thermal efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF, ethanol) optimize nucleophilicity and solubility, as shown in model reactions .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Substituent Variation : Replace 4-fluorobenzylidene with electron-withdrawing groups (e.g., 3,5-dichlorophenyl) to modulate electronic effects on antimicrobial activity .
  • Amino Acid Side Chains : Introduce hydrophobic residues (e.g., valine) to improve membrane permeability, as seen in rhodanine-based antibacterial agents .

Q. What in vitro assays are critical for preliminary pharmacological evaluation?

  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity Assays : MTT testing on cancer cell lines (e.g., HeLa) to assess selectivity indices .

Q. How can computational modeling predict binding modes with biological targets?

  • Docking Studies : Use AutoDock Vina to simulate interactions with bacterial enoyl-ACP reductase or human kinases .
  • QSAR Models : Correlate logP and polar surface area with cellular uptake data from analogous thiazolidinones .

Methodological Challenges

Q. How to address stability issues during storage and handling?

  • Light Sensitivity : Store in amber vials at –20°C to prevent Z→E isomerization.
  • Hygroscopicity : Use desiccants (silica gel) during lyophilization, as moisture degrades thiazolone rings .

Q. What pharmacokinetic studies are needed to transition from in vitro to in vivo models?

  • ADMET Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding, and BBB penetration .
  • Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .

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